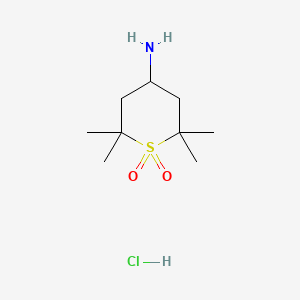

4-Amino-2,2,6,6-tetramethyl-1lambda6-thiane-1,1-dionehydrochloride

Beschreibung

The hydrochloride salt enhances its solubility and stability, making it a candidate for pharmaceutical and materials science applications. This compound is cataloged by Enamine Ltd. under the identifier EN300-37139281 and is synthesized for use as a building block in drug discovery .

Eigenschaften

Molekularformel |

C9H20ClNO2S |

|---|---|

Molekulargewicht |

241.78 g/mol |

IUPAC-Name |

2,2,6,6-tetramethyl-1,1-dioxothian-4-amine;hydrochloride |

InChI |

InChI=1S/C9H19NO2S.ClH/c1-8(2)5-7(10)6-9(3,4)13(8,11)12;/h7H,5-6,10H2,1-4H3;1H |

InChI-Schlüssel |

MNVDCVZUYUCGQP-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CC(CC(S1(=O)=O)(C)C)N)C.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Amino-2,2,6,6-tetramethyl-1lambda6-thiane-1,1-dionehydrochloride is synthesized through the reductive amination of the corresponding ketone. The reaction involves the following steps:

Starting Material: The corresponding ketone, 2,2,6,6-tetramethyl-4-piperidone.

Reductive Amination: The ketone is reacted with ammonia (NH₃) and hydrogen (H₂) in the presence of a suitable catalyst to form the desired amine.

Industrial Production Methods

In industrial settings, the production of 4-Amino-2,2,6,6-tetramethyl-1lambda6-thiane-1,1-dionehydrochloride follows a similar synthetic route but on a larger scale. The process involves:

Large-Scale Reductive Amination: Utilizing large reactors and optimized conditions to ensure high yield and purity.

Purification: The product is purified through distillation or recrystallization to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-2,2,6,6-tetramethyl-1lambda6-thiane-1,1-dionehydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxoammonium salts.

Reduction: It can be reduced to form secondary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.

Major Products

Oxidation Products: Oxoammonium salts.

Reduction Products: Secondary amines.

Substitution Products: Various substituted amines and amides.

Wissenschaftliche Forschungsanwendungen

4-Amino-2,2,6,6-tetramethyl-1lambda6-thiane-1,1-dione hydrochloride is a chemical compound with the CAS number 2742657-46-9 . It has the molecular formula C9H19NO2S- Cl and a molecular weight of 205.32 . This compound contains a thiane ring, which is a six-membered saturated heterocycle containing one sulfur atom, with two methyl groups attached to each of the carbon atoms adjacent to the sulfur . The functional groups present are an amino group and a sulfonyl group .

Chemical Properties

- Molecular Formula: C9H19NO2S

- Molecular Weight: 205.32

- CAS Registry Number: 2742657-45-8

- SMILES: NC1CC(C)(C)S(=O)(=O)C(C1)(C)C.Cl

Applications

The primary use of 4-amino-2,2,6,6-tetramethyl-1lambda6-thiane-1,1-dione hydrochloride is as a chemical intermediate in research and development [4, 5]. However, the specific applications and case studies are not detailed in the provided search results.

Safety and Handling

While specific safety data isn't available in the provided search results, general precautions for handling chemicals should be observed. These include wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat and working in a well-ventilated area .

Wirkmechanismus

The mechanism of action of 4-Amino-2,2,6,6-tetramethyl-1lambda6-thiane-1,1-dionehydrochloride involves its ability to act as a nucleophile due to the presence of the amino group. This allows it to participate in various chemical reactions, including nucleophilic substitution and addition reactions. The compound can also form stable radicals, which makes it useful in oxidation reactions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs with Thiane Cores

4-Amino-4-[(2-chlorophenyl)methyl]-1λ⁶-thiane-1,1-dione Hydrochloride

- Molecular Formula: C₁₂H₁₆ClNO₂S

- Molecular Weight : 273.78 g/mol

- Key Features: This analog replaces the tetramethyl groups with a (2-chlorophenyl)methyl substituent at position 4. The increased molecular weight (273.78 vs. 257.10) reflects the bulky aromatic substitution, which may reduce solubility compared to the tetramethyl derivative .

2-[4-(Aminomethyl)-1,1-dioxo-1λ⁶-thian-4-yl]acetic Acid Hydrochloride

- Molecular Formula: C₈H₁₆ClNO₄S

- Molecular Weight : 257.74 g/mol

- Key Features : The addition of an acetic acid group introduces a carboxylic acid functionality, significantly altering polarity and solubility. This derivative is more hydrophilic than the tetramethyl analog, making it suitable for aqueous-phase reactions or biological targeting .

Piperidine and Quinoline Derivatives

4-Amino-2,2,6,6-tetramethylpiperidine-1-Oxyl

- Key Features : This nitroxyl radical derivative shares the tetramethyl substitution pattern but replaces the thiane ring with a piperidine (nitrogen-containing) ring. The nitroxyl group confers radical stability and redox activity, making it valuable in spin-labeling and polymer chemistry. The absence of sulfonyl groups reduces electrophilicity compared to the thiane-based compound .

4-Amino-2,3-diarylquinolines

- Synthesis : Prepared via palladium-catalyzed cross-coupling (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) with arylboronic acids and K₂CO₃ in DMF .

- Key Features: The quinoline core provides aromaticity and planar rigidity, enabling intercalation or π-stacking in biological targets. Unlike the alicyclic thiane derivatives, these compounds exhibit fluorescence and are explored as kinase inhibitors or antimicrobial agents .

Aromatic Amine Derivatives

Dichlorophenetidine Derivatives

- Example : 3,5-Dichloro-4-hydroxydiphenylthiocarbamide

- Key Features : These aromatic amines feature chlorine substituents on a benzene ring, enabling electrophilic substitution reactions (e.g., condensation with carbon disulfide). Their rigid, planar structures contrast with the alicyclic thiane system, affecting solubility and metabolic stability .

Comparative Data Table

Key Research Findings

- Synthetic Flexibility: Thiane derivatives are synthesized via sulfonation and alkylation, whereas quinolines require transition-metal catalysis .

- Solubility Trends : Hydrochloride salts improve solubility, but bulky substituents (e.g., chlorophenyl) counteract this effect .

- Biological Relevance: Amino-substituted thiane and quinoline derivatives show promise in targeting enzymes or receptors due to their electron-rich cores .

Biologische Aktivität

4-Amino-2,2,6,6-tetramethyl-1lambda6-thiane-1,1-dione hydrochloride is a sulfur-containing compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a thiane ring structure which contributes to its chemical reactivity and biological interactions. The molecular formula is , and it is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Weight | 218.72 g/mol |

| Melting Point | 150-155 °C |

| Solubility | Soluble in water and organic solvents |

Mechanisms of Biological Activity

The biological activity of 4-Amino-2,2,6,6-tetramethyl-1lambda6-thiane-1,1-dione hydrochloride is primarily attributed to its interaction with various enzymes and receptors. The compound acts as an enzyme inhibitor by forming covalent bonds with active sites on target enzymes, leading to altered biochemical pathways. Notably:

- Enzyme Inhibition : It has been shown to inhibit certain proteases and kinases that play critical roles in cell signaling and metabolism.

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains.

Therapeutic Applications

Research indicates several potential therapeutic applications for this compound:

- Anticancer Properties : Studies have demonstrated that 4-Amino-2,2,6,6-tetramethyl-1lambda6-thiane-1,1-dione hydrochloride can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways.

- Antiviral Activity : The compound has shown promise in inhibiting viral replication in vitro, suggesting potential as an antiviral agent.

Case Studies

Several studies have explored the biological activity of this compound:

- Anticancer Study : A study published in the Journal of Medicinal Chemistry investigated the effects of this compound on human breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM due to apoptosis induction .

- Antimicrobial Study : Research conducted by Truda et al. evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited inhibitory effects with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL .

- Enzyme Inhibition Study : A recent investigation focused on its role as a protease inhibitor showed that it effectively inhibited serine proteases involved in inflammatory responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.